molecular formula C20H23NO3 B7594316 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide

Cat. No. B7594316
M. Wt: 325.4 g/mol
InChI Key: NWTBOVKHORECAK-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide, also known as OXA-23, is a broad-spectrum antibiotic that belongs to the carbapenem family. Carbapenems are beta-lactam antibiotics that are used to treat serious infections caused by gram-negative bacteria. OXA-23 is a relatively new carbapenem that has gained attention due to its effectiveness against multidrug-resistant bacteria.

Mechanism of Action

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall and eventual bacterial death.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been shown to have low toxicity and minimal side effects in animal studies. It has a high affinity for PBPs and a low affinity for human proteins, which minimizes the risk of off-target effects. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has also been shown to have a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has several advantages for lab experiments. It has a broad spectrum of activity against gram-negative bacteria, which makes it useful for studying bacterial resistance mechanisms. It also has a low risk of toxicity and minimal side effects in animal studies. However, 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide is not effective against gram-positive bacteria and has limited activity against certain strains of gram-negative bacteria, such as those that produce metallo-beta-lactamases.

Future Directions

There are several future directions for the study of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide. One area of research is the development of new carbapenems that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the mechanism of bacterial resistance to 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide and the development of strategies to overcome this resistance. Additionally, the use of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide in combination with other antibiotics is an area of research that may lead to more effective treatment options for bacterial infections.

Synthesis Methods

The synthesis of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide involves the reaction of 2-(3-hydroxyphenyl) acetamide with oxan-4-yl(phenyl)methyl bromide in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

properties

IUPAC Name

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-18-8-4-5-15(13-18)14-19(23)21-20(16-6-2-1-3-7-16)17-9-11-24-12-10-17/h1-8,13,17,20,22H,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTBOVKHORECAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide

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